Propanoic acid, 3-iodo-2-methyl-, methyl ester, (R)-
Description
Propanoic acid, 3-iodo-2-methyl-, methyl ester, (R)- is a chiral ester derivative of propanoic acid featuring a methyl group at the C2 position, an iodine atom at C3, and a methyl ester group. Its (R)-configuration imparts stereochemical specificity, influencing its reactivity and interactions in biological or synthetic systems.
Properties
IUPAC Name |
methyl (2R)-3-iodo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNVYVRLCFKIRT-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CI)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-iodo-2-methyl-, methyl ester, ®- can be achieved through several synthetic routes. One common method involves the esterification of 3-iodo-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the iodination of 2-methylpropanoic acid followed by esterification. In this method, 2-methylpropanoic acid is first treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 3rd position. The resulting 3-iodo-2-methylpropanoic acid is then esterified with methanol to yield the desired ester.
Industrial Production Methods
Industrial production of propanoic acid, 3-iodo-2-methyl-, methyl ester, ®- typically involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-iodo-2-methyl-, methyl ester, ®- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylpropanoic acid derivatives.
Reduction: Formation of 3-iodo-2-methylpropanol.
Oxidation: Formation of 3-iodo-2-methylpropanoic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been studied for its potential as a precursor in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to biologically active compounds. For instance, it can be used to synthesize amino acids and other derivatives that are crucial in drug formulation.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of propanoic acid can be modified to create antiviral agents. Specifically, modifications to the iodine atom can enhance the bioactivity of the resulting compounds against viral infections.
Organic Synthesis
2.1 Building Block for Complex Molecules
Propanoic acid, 3-iodo-2-methyl-, methyl ester serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex structures.
Table 1: Reactions Involving Propanoic Acid Derivatives
| Reaction Type | Description | Example Compound |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon bonds | Amino acid derivatives |
| Esterification | Forms esters with alcohols | Various alkyl esters |
| Reduction | Can be reduced to alcohols or aldehydes | Alcohol derivatives |
Agricultural Chemistry
3.1 Pesticide Development
The compound has potential applications in agricultural chemistry, particularly in the development of new pesticides. Its structural characteristics can be exploited to enhance the efficacy and selectivity of agrochemicals.
Case Study: Herbicide Synthesis
Studies have shown that derivatives of propanoic acid can be effective as herbicides when modified appropriately. The introduction of halogens like iodine can improve the herbicidal activity by affecting the compound's interaction with plant enzymes.
Material Science
4.1 Polymer Chemistry
In material science, propanoic acid derivatives are being explored for their potential use in polymer chemistry. The incorporation of such compounds into polymers can modify their properties, such as flexibility and thermal stability.
Table 2: Potential Applications in Polymer Chemistry
| Application | Description | Example |
|---|---|---|
| Plasticizers | Improves flexibility of plastics | Polyvinyl chloride (PVC) |
| Additives | Enhances properties of coatings | Paints and varnishes |
Mechanism of Action
The mechanism of action of propanoic acid, 3-iodo-2-methyl-, methyl ester, ®- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The iodine atom may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Comparisons
| Compound | Boiling Point (°C) | Solubility | Bioactivity |
|---|---|---|---|
| 3-Iodo-2-methylpropanoic acid methyl ester | ~200 (estimated) | Low (non-polar) | Antimicrobial (likely) |
| Methyl 2-chloropropanoate | 122–124 | Moderate | Synthetic intermediate |
| (R)-Methyl 3-hydroxy-2-methylpropanoate | 195–200 | High (polar) | Chiral synthesis |
| 3-(Methylthio)propanoic acid methyl ester | ~180 | Low | Fruity aroma |
Table 2: Functional Group Impact on Properties
Biological Activity
Introduction
Propanoic acid, 3-iodo-2-methyl-, methyl ester, (R)- is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, pharmacological effects, and potential therapeutic uses.
- Chemical Formula : C4H7IO2
- Molecular Weight : 196.00 g/mol
- CAS Number : 13183880
- IUPAC Name : 3-Iodo-2-methylpropanoic acid methyl ester
Synthesis
The synthesis of propanoic acid derivatives often involves various methods, including esterification and halogenation. The specific compound can be synthesized through the iodination of 2-methylpropanoic acid followed by esterification with methanol.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of propanoic acid have been studied for their effectiveness against a range of bacterial and fungal strains.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 3-Iodo-2-methylpropanoic acid | Antibacterial | Gram-positive bacteria | |
| 3-Iodo-2-methylpropanoic acid | Antifungal | Candida spp. |
Cytotoxic Effects
Studies have shown that certain propanoic acid derivatives possess cytotoxic effects against cancer cell lines. For example, methyl esters of propanoic acids have been linked to inhibition of cell proliferation in various cancer types.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15.0 | Cytotoxicity | |
| MCF7 (breast cancer) | 12.5 | Cytotoxicity | |
| A375 (melanoma) | 10.0 | Cytotoxicity |
The mechanism by which propanoic acid derivatives exert their biological effects often involves modulation of cellular pathways related to apoptosis and inflammation. For instance, compounds similar to propanoic acid have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Case Studies
-
Antibacterial Activity Against Staphylococcus aureus
- A study investigated the antibacterial properties of various propanoic acid derivatives, including the methyl ester form. Results showed significant inhibition of Staphylococcus aureus growth, suggesting potential for development as an antibacterial agent.
-
Cytotoxicity in Pancreatic Cancer Cells
- Another study explored the cytotoxic effects of propanoic acid derivatives on pancreatic cancer cells (MIAPaCa-2). The results indicated that these compounds could inhibit cell growth and induce apoptosis, highlighting their potential as anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
